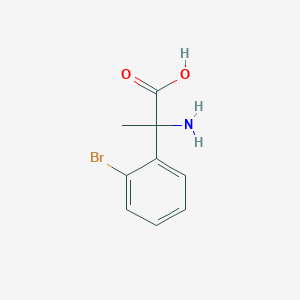
2-Amino-2-(2-bromophenyl)propanoic acid
Vue d'ensemble
Description
2-Amino-2-(2-bromophenyl)propanoic acid, also known as 2-Amino-2-bromopropionic acid (ABPA), is a brominated organic acid that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Asymmetric Synthesis
The compound 2-Amino-2-(2-bromophenyl)propanoic acid plays a crucial role in asymmetric synthesis. Research by Monclus, Masson, and Luxen (1995) demonstrated its utility in synthesizing fluorinated L-tyrosine derivatives, which are significant in developing pharmaceuticals and agrochemicals (Monclus, Masson, & Luxen, 1995).
Synthesis of Heteroaryl Propanoic Acids
Kitagawa et al. (2004) and (2005) conducted research on synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, where this compound is used to create compounds with potential applications in various chemical and pharmaceutical fields (Kitagawa et al., 2004); (Kitagawa et al., 2005).
Organometallic Chemistry
In organometallic chemistry, Zaidlewicz and Wolan (2002) explored the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, highlighting the significance of compounds like this compound in developing new organometallic reactions and catalysts (Zaidlewicz & Wolan, 2002).
Phytotoxic and Mutagenic Effects Studies
Jităreanu et al. (2013) evaluated the phytotoxic and mutagenic effects of cinnamic acid derivatives, including compounds similar to this compound. This research provides insights into the environmental and biological impacts of these compounds (Jităreanu et al., 2013).
Computational Peptidology
Flores-Holguín, Frau, and Glossman-Mitnik (2019) employed computational peptidology, supported by conceptual density functional theory, to study antifungal tripeptides including derivatives of this compound. This research contributes to understanding the molecular properties and structures of these compounds for potential biomedical applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Development of Novel Amino Acids
Dhanjee and Minehan (2010) explored the indium-mediated allylation of aldehydes, ketones, and sulfonimines, involving compounds like this compound, to develop novel amino acids. This can lead to advancements in the synthesis of complex molecules and pharmaceuticals (Dhanjee & Minehan, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have been shown to inhibit viral activity .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds, such as carboxylic acids, typically undergo metabolism via conversion to coenzyme a derivatives, which participate in various metabolic pathways in the human body .
Result of Action
It has been suggested that the compound could be used as an intermediate in the synthesis of potential drug molecules for the development of anti-cancer drugs and anti-infective drugs .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the activity and stability of similar compounds .
Analyse Biochimique
Biochemical Properties
2-Amino-2-(2-bromophenyl)propanoic acid plays a role in biochemical reactions. It has been used in the synthesis of a model d-amino acid in a co-immobilized multienzyme cofactor-driven cascade reaction . The enzymes it interacts with include d-amino acid amino transaminase from Bacillus cereus (bcDAAT), a d-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus, and a formate dehydrogenase (cbFDH) from Candida boidinii .
Cellular Effects
Amino acids and amino acid derivatives have been known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Mechanism
It is known that it interacts with several enzymes in a co-immobilized multienzyme cofactor-driven cascade reaction
Temporal Effects in Laboratory Settings
In laboratory settings, the sequentially co-immobilized cbFDH along with the other two enzymes exhibited excellent stability at >90% for 10 cycles (150 h)
Propriétés
IUPAC Name |
2-amino-2-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXRBOWHPVLCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride](/img/structure/B3033477.png)
![1-(2-Chlorophenyl)-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B3033478.png)
![2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B3033479.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033482.png)
![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)
![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)

![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)
